5-Octylresorcinol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-Octylresorcinol and its analogs, like 2-hexyl-5-propylresorcinol, are derived from medium-chain-length fatty acids through an unusual head-to-head condensation process. A study describes the synthesis of long chain 5-n-alkylresorcinols, present in whole grain products, by a novel modification of the Wittig reaction .Molecular Structure Analysis

5-Octylresorcinol has a molecular weight of 212.3 g/mol and a molecular formula of C10H18O2. The molecular structure of 5-Octylresorcinol is similar to that of 4-Octylresorcinol, which has a molecular formula of C14H22O2 .Aplicaciones Científicas De Investigación

Biosynthesis and Bacterial Applications

5-Octylresorcinol and its analogs, like 2-hexyl-5-propylresorcinol, are derived from medium-chain-length fatty acids through an unusual head-to-head condensation process. Found in Pseudomonas aurantiaca, these compounds are produced via a biosynthetic pathway involving specific genes and enzymes. This pathway is thought to be similar to the one for flexirubin-type pigments in certain bacteria belonging to the order Cytophagales (Nowak-Thompson et al., 2003).

Antioxidant Properties

Alkylresorcinols, including variants like 5-n-pentadecylresorcinol, are noted for their antioxidant properties. They protect polyunsaturated fatty acids from peroxidation. However, their specific structural features, such as meta-dihydroxy substitutions, do not support active hydrogen donation or scavenging of peroxyl radicals, which are crucial in preventing lipid oxidation (Kamal-Eldin et al., 2001).

Plant-Based Occurrences

Orcinol, a derivative of 5-methylresorcinol, has been detected in higher plants within the Ericaceae family. It was identified as a β-d-glucoside in leaves of Erica arborea and is known for its rare but scattered occurrence in plants (Harborne & Williams, 1969).

Membrane Permeability Effects

Studies have shown that 5-(n-heptadecenyl)resorcinol, a main resorcinol derivative in rye grain, influences the permeability of erythrocyte membranes. It increases the membrane's permeability for various solutes, indicating a significant membrane-perturbing action that could be responsible for its biological effects (Kozubek, 1987).

Antimutagenic Properties

5-Methylresorcinol (5-MR) has been studied for its effect on reducing the mutagenic activity of substances like benzo(a)pyrene and gamma-radiation. It efficiently suppresses the induction of direct gene mutations and the formation of micronuclei in experimental settings, possibly due to its inhibition of free-radical processes (Pashin et al., 1985).

Mecanismo De Acción

Target of Action

5-Octyl-1,3-benzenediol, also known as 5-Octylresorcinol, is a derivative of resorcinol . Resorcinol is primarily used as an antiseptic and disinfectant in topical pharmaceutical products for the treatment of skin disorders and infections . Therefore, the primary targets of 5-Octyl-1,3-benzenediol are likely to be similar to those of resorcinol, which include skin cells and various pathogens causing skin infections.

Mode of Action

It is known that resorcinol, the parent compound, exerts a keratolytic activity . This means it works by helping to remove hard, scaly, or roughened skin . It is plausible that 5-Octyl-1,3-benzenediol may share a similar mode of action.

Biochemical Pathways

Resorcinol has been shown to inhibit peroxidases in the thyroid, subsequently blocking the synthesis of thyroid hormones and causing goiter . It interferes with the iodination of tyrosine and the oxidation of iodide . It’s possible that 5-Octyl-1,3-benzenediol may have similar effects on these biochemical pathways.

Pharmacokinetics

Resorcinol is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide , which may influence its bioavailability.

Result of Action

Resorcinol is known to exert a keratolytic activity, helping to remove hard, scaly, or roughened skin . It may also have anti-thyroidal activity .

Action Environment

The action, efficacy, and stability of 5-Octyl-1,3-benzenediol are likely to be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that it may be more effective in aqueous or alcoholic environments . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its stability and efficacy.

Propiedades

IUPAC Name |

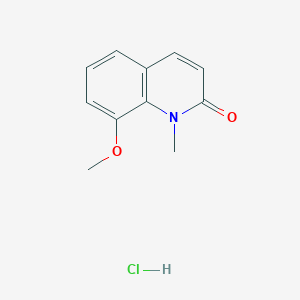

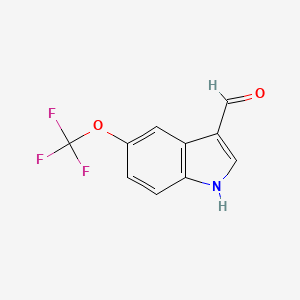

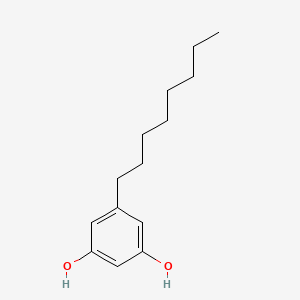

5-octylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-2-3-4-5-6-7-8-12-9-13(15)11-14(16)10-12/h9-11,15-16H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJIXDOPKBTCBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC(=CC(=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Octyl-1,3-benzenediol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.